N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a benzothiazole-derived compound featuring a 6-bromo-substituted benzothiazole core, a 2-methoxyethyl group at position 3, and a methyl(phenyl)sulfamoyl-substituted benzamide moiety. This compound belongs to a class of molecules explored for their pharmacological properties, particularly in targeting enzymes or receptors through sulfamoyl and benzothiazole pharmacophores .
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4S2/c1-27(19-6-4-3-5-7-19)34(30,31)20-11-8-17(9-12-20)23(29)26-24-28(14-15-32-2)21-13-10-18(25)16-22(21)33-24/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZZIIYXBCZMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-[methyl(phenyl)sulfamoyl]benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, the benzamide moiety can interact with various proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Sulfamoyl Modifications : The methyl(phenyl)sulfamoyl group in the target compound introduces greater lipophilicity compared to dimethylsulfamoyl (), which may influence membrane permeability and metabolic stability.
Spectral and Physicochemical Data
- IR Spectroscopy :
- NMR :
- The 6-bromo substituent would resonate as a singlet near δ 7.5–8.0 ppm (¹H-NMR), while the 2-methoxyethyl group’s protons would show splitting patterns distinct from ethyl or methyl analogues .
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromine atom and methoxyethyl side chain enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Structural Features:
| Component | Description |
|---|---|
| Benzothiazole | Core structure known for biological activity |
| Bromine Atom | Enhances reactivity |
| Methoxyethyl Group | Improves solubility |
| Sulfamoyl Group | Potential for antibacterial activity |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets in biological systems, including enzymes and receptors involved in various pathways:
- Enzyme Inhibition: The sulfamoyl group may inhibit certain enzymes related to bacterial growth.
- DNA Interaction: Benzothiazole derivatives often interact with DNA, potentially leading to antitumor effects.
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity:
-
Antitumor Activity:
- Research has highlighted the potential of benzothiazole derivatives in inhibiting tumor cell proliferation. For example, compounds tested on lung cancer cell lines (A549 and HCC827) exhibited IC50 values in the micromolar range, indicating promising antitumor properties .
- The interaction with DNA suggests that these compounds may prevent cancer cell replication.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
-
Anticonvulsant and Neurotoxicity Studies:
A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant properties. Most compounds showed promising results without significant neurotoxicity . -
Antitumor Efficacy:
In vitro studies using 2D and 3D cell cultures demonstrated that certain benzothiazole derivatives effectively inhibited the proliferation of cancer cells. Notably, compounds containing methoxy or nitro groups exhibited enhanced activity compared to their counterparts without these modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
